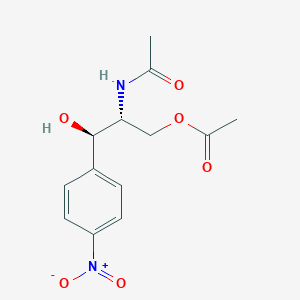

Dihydrospinosyn A aglycone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

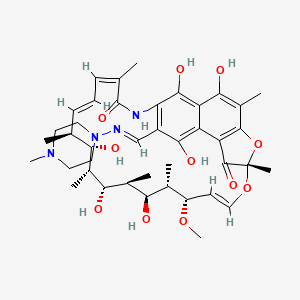

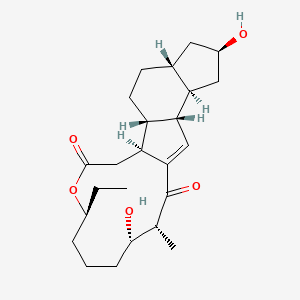

Dihydrospinosyn A aglycone is a derivative of spinosyn A aglycone, characterized by the hydrolysis of its C9- and C17-glycosidic bonds . Spinosyns are a family of secondary metabolites produced by the aerobic fermentation of the bacterium Saccharopolyspora spinosa . These compounds are known for their potent insecticidal properties and are widely used in agriculture.

Mechanism of Action

Target of Action

Dihydrospinosyn A aglycone, a derivative of spinosyn A aglycone, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to changes in the normal functioning of the nervous system of insects, resulting in their paralysis and eventual death .

Biochemical Pathways

The biochemical pathway affected by this compound involves the neurotransmission process . By disrupting the function of nicotinic acetylcholine receptors, the compound interferes with the transmission of signals in the nervous system . The downstream effects include paralysis and death of the insects .

Pharmacokinetics

It is known that the compound is a semi-synthetic derivative of spinosyn a aglycone . Its bioavailability and pharmacokinetic properties may be influenced by factors such as its formulation and the method of administration.

Result of Action

The primary result of the action of this compound is the death of insects . By disrupting the function of nicotinic acetylcholine receptors, the compound causes paralysis and eventual death of the insects . This makes it an effective insecticide.

Biochemical Analysis

Biochemical Properties

It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The aglycone is then glycosylated using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylated

Cellular Effects

It is known that spinosyns, the family of compounds to which Dihydrospinosyn A aglycone belongs, have a broad range of action against various insects

Molecular Mechanism

It is known that the spinosyn A aglycone and D-forosamine are prepared by a two-step hydrolysis under different acidic conditions .

Temporal Effects in Laboratory Settings

It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in laboratory settings .

Dosage Effects in Animal Models

It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in animal models .

Metabolic Pathways

It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes .

Transport and Distribution

It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in this regard .

Subcellular Localization

It is known that some enzymes involved in the biosynthesis of spinosyns, the family of compounds to which this compound belongs, have been found in the cytoplasm and the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihydrospinosyn A aglycone involves the hydrolysis of spinosyn A. The C9–OH and C17–OH groups of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps . The 5,6-double bond of the macrolide is selectively reduced using 10% palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Saccharopolyspora spinosa to produce spinosyn A, followed by chemical modification to obtain the desired aglycone .

Types of Reactions:

Reduction: The 5,6-double bond of the macrolide can be selectively reduced using palladium on carbon as a catalyst.

Hydrolysis: The hydrolysis of spinosyn A results in the formation of this compound by breaking the C9- and C17-glycosidic bonds.

Common Reagents and Conditions:

Palladium on Carbon (10%): Used as a catalyst for the selective reduction of the 5,6-double bond.

Acidic Conditions: Employed for the hydrolysis of glycosidic bonds.

Major Products:

This compound: The primary product formed from the hydrolysis of spinosyn A.

Scientific Research Applications

Dihydrospinosyn A aglycone has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of spinosyn analogues and rhamnose derivatives.

Biology: Studied for its insecticidal properties and potential environmental impact.

Medicine: Investigated for its potential use in developing new insecticides with lower environmental impact.

Industry: Widely used in agriculture for pest control due to its potent insecticidal properties.

Comparison with Similar Compounds

Spinosyn A: The parent compound from which dihydrospinosyn A aglycone is derived.

Spinosyn D: Another member of the spinosyn family with similar insecticidal properties.

Spinetoram: A second-generation derivative of spinosyns with enhanced insecticidal activity.

Uniqueness: this compound is unique due to its specific hydrolysis of the C9- and C17-glycosidic bonds, which differentiates it from other spinosyns . This modification can lead to variations in its insecticidal potency and selectivity .

Properties

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFDLFVFFUVQX-MRAVEKNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)

![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)